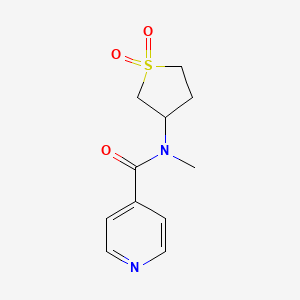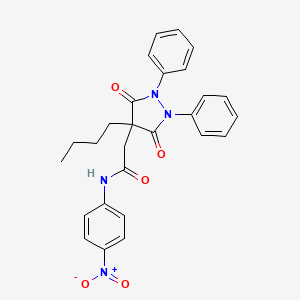
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylisonicotinamide
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylisonicotinamide, also known as A-804598, is a small molecule antagonist of P2X7 receptor. It is a promising drug candidate for the treatment of various inflammatory and neurological diseases.
Mecanismo De Acción
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylisonicotinamide is a selective antagonist of P2X7 receptor, which is a ligand-gated ion channel expressed on immune cells, neurons, and glial cells. P2X7 receptor activation leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. This compound blocks the activation of P2X7 receptor, thereby reducing inflammation and neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the spinal cord and brain of animal models. It also inhibits the activation of microglia, which are immune cells in the central nervous system that play a key role in neuroinflammation. This compound has been shown to attenuate neuropathic pain in animal models of sciatic nerve injury and chemotherapy-induced neuropathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylisonicotinamide is a highly selective antagonist of P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. However, its low solubility in water and ethanol can make it difficult to dissolve in aqueous solutions. Its high lipophilicity also makes it prone to non-specific binding to proteins and membranes.
Direcciones Futuras
There are several future directions for the research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylisonicotinamide. One direction is to investigate its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases, such as multiple sclerosis and Alzheimer's disease. Another direction is to explore its role in cancer immunotherapy and its potential to enhance the efficacy of immune checkpoint inhibitors. Further studies are also needed to optimize the synthesis of this compound and improve its solubility and pharmacokinetic properties.
Conclusion:
This compound is a promising drug candidate for the treatment of various inflammatory and neurological diseases. Its selective antagonism of P2X7 receptor makes it a valuable tool for studying the role of this receptor in disease pathogenesis. The synthesis of this compound involves a multi-step process, and its low solubility and high lipophilicity can pose challenges for lab experiments. Further research is needed to explore its therapeutic potential and optimize its pharmacological properties.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylisonicotinamide has been extensively studied for its therapeutic potential in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce microglial activation, and attenuate neuropathic pain in animal models. This compound has also been investigated for its potential to enhance the efficacy of cancer immunotherapy.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-13(10-4-7-17(15,16)8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMBMIGPFVXMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-amino-3-(2-chlorophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-furoate](/img/structure/B3985677.png)
![4-chloro-N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3985685.png)
![4-{2-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3985688.png)


![4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3985711.png)
![6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3985720.png)
![2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3985721.png)
![4-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3985728.png)


![4-{2-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3985751.png)

![1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3985779.png)